molecular formula C17H21ClN2O3 B2524717 N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride CAS No. 2418730-31-9

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride

Cat. No.: B2524717
CAS No.: 2418730-31-9
M. Wt: 336.82
InChI Key: GTMJWULPDUDGDL-UHFFFAOYSA-N
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Description

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride is a chemical compound with a complex structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride typically involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 1,4-dioxane-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride
  • N-(2-Amino-1-naphthalen-2-ylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide;hydrochloride
  • N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride.

Uniqueness

What sets N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3.ClH/c18-10-15(19-17(20)16-11-21-7-8-22-16)14-6-5-12-3-1-2-4-13(12)9-14;/h1-6,9,15-16H,7-8,10-11,18H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJWULPDUDGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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